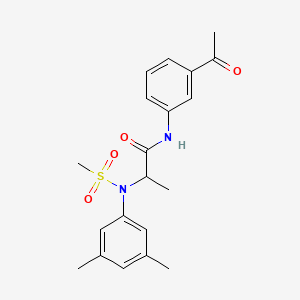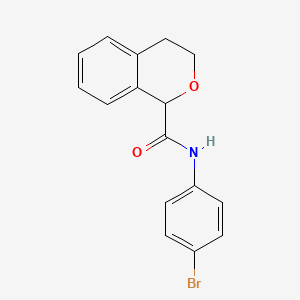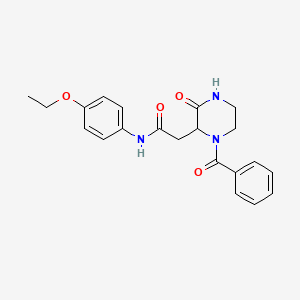
N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
描述
N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in various plant species, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmaline has been used in traditional medicine for its psychoactive effects, including hallucinations and altered states of consciousness. In recent years, harmaline has gained attention in scientific research for its potential therapeutic applications.
作用机制
Harmaline works by inhibiting the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects. Harmaline has also been shown to have other mechanisms of action, including its ability to activate the sigma-1 receptor and modulate the activity of ion channels.
Biochemical and Physiological Effects:
Harmaline has been shown to have a range of biochemical and physiological effects, including its ability to induce tremors, increase heart rate and blood pressure, and alter the activity of various neurotransmitter systems. Harmaline has also been shown to have antioxidant and anti-inflammatory properties, making it a potential treatment for oxidative stress and inflammation-related diseases.
实验室实验的优点和局限性
Harmaline has several advantages for use in lab experiments, including its availability and relatively low cost compared to other psychoactive substances. However, N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide also has several limitations, including its narrow therapeutic window and potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety and accuracy of experiments involving N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide.
未来方向
There are several potential future directions for research on N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide, including its potential as a treatment for neurodegenerative diseases, cancer, and psychiatric disorders. Further research is needed to fully understand the mechanisms of N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide's effects and to develop safe and effective dosing protocols for its use in clinical settings. Additionally, N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide's potential as a tool for studying altered states of consciousness and consciousness itself warrants further investigation.
科学研究应用
Harmaline has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. In neurology, N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has been shown to have neuroprotective and neuroregenerative effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has been studied for its anti-cancer properties, including its ability to induce apoptosis in cancer cells. In psychiatry, N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has been used in studies of altered states of consciousness, including its potential as a treatment for depression and anxiety.
属性
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-19-17(16-5-3-4-6-18(16)22-19)11-12-23(13)20(24)21-14-7-9-15(25-2)10-8-14/h3-10,13,22H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCQKMWHKAZJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-methyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4178678.png)
![N-(4-{[(4-methoxy-2-nitrophenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4178686.png)
![2-(1-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(4-ethylphenyl)acetamide](/img/structure/B4178693.png)
![N-benzyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4178701.png)
![ethyl 7-oxo-2-(phenoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4178703.png)
![N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B4178709.png)

![12-[4-(methylthio)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4178717.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178735.png)
![N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B4178741.png)
![2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4178754.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4178785.png)